REACTION_SMILES
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[C:23]([CH3:24])([CH3:25])([CH3:26])[c:27]1[cH:28][cH:29][c:30]([C:31](=[O:32])[Cl:33])[cH:34][cH:35]1.[CH2:42]([Cl:43])[Cl:44].[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:1][O:2][C:3]([c:4]1[c:5]([NH2:14])[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1)=[O:15].[ClH:36].[Na+:41].[O-:37][C:38]([OH:39])=[O:40]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([NH:14][C:31]([c:30]2[cH:29][cH:28][c:27]([C:23]([CH3:24])([CH3:25])[CH3:26])[cH:35][cH:34]2)=[O:32])[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)OC)c(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)OC)c(NC(=O)c2ccc(C(C)(C)C)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |